molecular formula C9H8N4O4 B14481554 1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- CAS No. 66155-54-2

1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)-

Cat. No.: B14481554
CAS No.: 66155-54-2
M. Wt: 236.18 g/mol
InChI Key: BGDNDDYDPGUUHO-UHFFFAOYSA-N
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Description

1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- is a compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a nitrophenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- typically involves the reaction of cyanuric chloride with various nucleophiles. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted triazines, nitro derivatives, and amino derivatives. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

66155-54-2

Molecular Formula

C9H8N4O4

Molecular Weight

236.18 g/mol

IUPAC Name

1-(4-nitrophenyl)-1,2,4-triazinane-3,5-dione

InChI

InChI=1S/C9H8N4O4/c14-8-5-12(11-9(15)10-8)6-1-3-7(4-2-6)13(16)17/h1-4H,5H2,(H2,10,11,14,15)

InChI Key

BGDNDDYDPGUUHO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)NN1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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